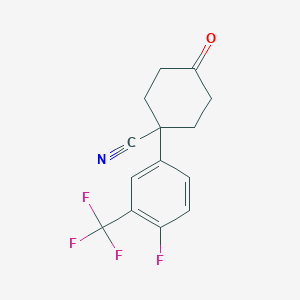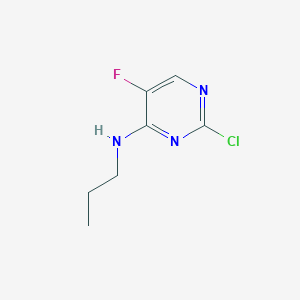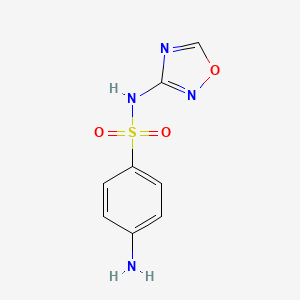
5-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound with a unique structure that includes both an aminomethyl group and a tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminomethyl precursor with a suitable aldehyde or ketone, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidines. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
5-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the tetrahydropyrimidine ring can provide structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: This compound has a similar aminomethyl group but a different ring structure.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: This compound also contains an aminomethyl group and is known for its antiviral properties.
Uniqueness
5-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which provides distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable building block in various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H12N4 |
|---|---|
Poids moléculaire |
128.18 g/mol |
Nom IUPAC |
5-(aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C5H12N4/c6-1-4-2-8-5(7)9-3-4/h4H,1-3,6H2,(H3,7,8,9) |
Clé InChI |
VALMXQHMQXFFAX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN=C(N1)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
![3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)


![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)




![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)

